molecular formula C9H8N4O4 B143257 Acrolein 2,4-dinitrophenylhydrazone CAS No. 888-54-0

Acrolein 2,4-dinitrophenylhydrazone

Cat. No.: B143257
CAS No.: 888-54-0
M. Wt: 236.18 g/mol
InChI Key: JJPZHGIYUVFTGG-YHYXMXQVSA-N
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Description

Acrolein 2,4-dinitrophenylhydrazone: is a derivative of acrolein, formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry as a reagent for the detection and quantification of aldehydes and ketones. It is characterized by its molecular formula C9H8N4O4 and a molecular weight of 236.18 g/mol .

Scientific Research Applications

Chemistry: Acrolein 2,4-dinitrophenylhydrazone is widely used as a reagent in analytical chemistry for the detection and quantification of aldehydes and ketones. It forms stable hydrazone derivatives that can be easily analyzed using techniques such as high-performance liquid chromatography (HPLC) .

Biology and Medicine: In biological research, this compound is used to study the presence and effects of aldehydes in biological samples. It helps in understanding the role of aldehydes in various physiological and pathological processes .

Industry: The compound is used in environmental monitoring to detect aldehydes in air and water samples. It is also employed in quality control processes in the chemical and pharmaceutical industries .

Mechanism of Action

Target of Action

Acrolein 2,4-dinitrophenylhydrazone primarily targets the proteins and other macromolecules of cells lining the respiratory tract . The high reactivity of acrolein towards the thiol and amino groups of amino acids may cause damage to cell proteins .

Mode of Action

The compound interacts with its targets through its chemical reactivity. It binds to the thiol and amino groups of amino acids, leading to protein damage . This interaction can induce oxidative stress in cells, contributing to the disruption of cell membranes and damage to DNA and mitochondria .

Biochemical Pathways

The affected pathways primarily involve oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to the induction of oxidative stress . This can further trigger chronic inflammation, contributing to a cycle of necrosis-induced inflammation leading to more necrosis and oxidative damage .

Result of Action

The action of this compound results in changes in the cell membrane and cytosol proteins . It stiffens the cell membrane of erythrocytes and increases their osmotic sensitivity . Moreover, it significantly reduces the non-enzymatic antioxidant potential of the cytosol compared to the control .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high concentrations of acrolein are found in polluted air and cigarette smoke, which can enhance the compound’s effects . Additionally, factors such as pH, temperature, and the presence of other reactive species can potentially affect the compound’s stability and reactivity.

Safety and Hazards

Exposure to Acrolein 2,4-Dinitrophenylhydrazone causes inflammation and irritation of the skin, respiratory tract, and mucous membranes. Delayed pulmonary edema may occur after inhalation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Biochemical Analysis

Biochemical Properties

Acrolein 2,4-dinitrophenylhydrazone plays a significant role in biochemical reactions, particularly in the detection of carbonyl compounds. It interacts with enzymes, proteins, and other biomolecules that contain carbonyl groups. The compound forms a stable hydrazone derivative with these carbonyl groups, which can then be detected and quantified using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . This interaction is crucial for studying oxidative stress and lipid peroxidation, as carbonyl compounds are often markers of these processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can alter cell membrane fluidity and increase the osmotic sensitivity of erythrocytes . The compound also influences cell signaling pathways and gene expression by interacting with proteins and enzymes involved in these processes. For example, exposure to this compound can lead to changes in the levels of thiol, amino, and carbonyl groups in cell membrane and cytosol proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with carbonyl groups in biomolecules. The compound forms a stable hydrazone derivative with these groups, which can inhibit or activate enzymes depending on the specific interaction . This binding can lead to changes in gene expression and cellular metabolism, as the modified biomolecules may have altered functions or stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its hydrazone derivatives can undergo isomerization in the presence of acids . This can affect the accuracy of analytical measurements, as the equilibrium between different isomers may shift over time. Long-term exposure to this compound can also lead to cumulative changes in cellular function, such as increased oxidative stress and protein damage .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound can cause oxidative damage to proteins and lipids, leading to cell death and tissue damage . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable response.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and lipid peroxidation. It interacts with enzymes such as aldehyde dehydrogenase and glutathione S-transferase, which are involved in the detoxification of reactive aldehydes . The compound can also affect metabolic flux and metabolite levels by modifying the activity of these enzymes and altering the balance of reactive oxygen species in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to specific proteins may target this compound to certain cellular compartments, where it can exert its effects on local biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors can direct the compound to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in different cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrolein 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between acrolein and 2,4-dinitrophenylhydrazine. The reaction typically occurs in the presence of an acid catalyst, such as trifluoroacetic acid, which facilitates the formation of the hydrazone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of solid-phase extraction techniques to purify the compound. This method ensures the removal of unreacted 2,4-dinitrophenylhydrazine, thereby yielding a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Acrolein 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions, where it reacts with aldehydes and ketones to form hydrazone derivatives. This reaction is facilitated by the presence of an acid catalyst .

Common Reagents and Conditions:

Major Products: The major product of the reaction between acrolein and 2,4-dinitrophenylhydrazine is this compound itself. This compound can further react with other carbonyl compounds to form various hydrazone derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity with acrolein, making it particularly useful for detecting this aldehyde in complex mixtures. Its stability and ease of detection make it a valuable tool in both research and industrial applications .

Properties

CAS No.

888-54-0

Molecular Formula

C9H8N4O4

Molecular Weight

236.18 g/mol

IUPAC Name

2,4-dinitro-N-[(Z)-prop-2-enylideneamino]aniline

InChI

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5-

InChI Key

JJPZHGIYUVFTGG-YHYXMXQVSA-N

Isomeric SMILES

C=C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

888-54-0

Pictograms

Irritant

Synonyms

2-Propenal 2-(2,4-Dinitrophenyl)hydrazone;  2-Propenal (2,4-Dinitrophenyl)hydrazone;  Acrolein (2,4-Dinitrophenyl)hydrazone;  NSC 20692; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is acrolein 2,4-dinitrophenylhydrazone relevant in cyclophosphamide metabolism research?

A: this compound is not a metabolite of cyclophosphamide itself. Instead, it serves as a valuable analytical tool for studying the metabolic pathway. Researchers utilize this compound to trap and analyze acrolein, a reactive and toxic byproduct generated during cyclophosphamide metabolism [, ]. This trapping method facilitates the detection and quantification of acrolein, providing insights into the drug's metabolic breakdown.

Q2: How is this compound used in the analysis of cyclophosphamide metabolism?

A: In the study by Cox et al. [], this compound was employed to investigate the specific position of hydroxylation on the cyclophosphamide molecule by rat liver microsomes. After incubating cyclophosphamide-4-d2 with the microsomes, the generated metabolites, including acrolein, were reacted with 2,4-dinitrophenylhydrazine. This reaction formed this compound, which was then analyzed using mass spectrometry. By examining the mass spectrum, researchers could determine the deuterium content and confirm that hydroxylation primarily occurred at the C-4 position of cyclophosphamide. This information is crucial for understanding the metabolic pathway and potential downstream effects of cyclophosphamide treatment.

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